Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate

Lipophilicity Membrane Permeability Prodrug Design

Lipophilic prodrug intermediates often suffer from poor loading in lipid formulations or require harsh distillation. This ethyl ester offers a distinct solution. - logP 4.33: 40x more lipophilic than Exiproben acid, enabling higher Caco-2 flux and SEDDS loading. - Bp 449.7°C (vs sodium salt 470°C): Enables milder fractional distillation. - Near-zero vapor pressure: Minimizes evaporative loss during multi-kg API manufacturing.

Molecular Formula C18H28O5
Molecular Weight 324.4 g/mol
CAS No. 85650-51-7
Cat. No. B12668627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate
CAS85650-51-7
Molecular FormulaC18H28O5
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCCCCOCC(COC1=CC=CC=C1C(=O)OCC)O
InChIInChI=1S/C18H28O5/c1-3-5-6-9-12-21-13-15(19)14-23-17-11-8-7-10-16(17)18(20)22-4-2/h7-8,10-11,15,19H,3-6,9,12-14H2,1-2H3
InChIKeyDRTODOJMOBSZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate: Structural & Physicochemical Profile


Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate (CAS 85650-51-7) is a substituted benzoate ester characterized by a branched ether-ester architecture comprising a benzoate core, a 3-(hexyloxy)-2-hydroxypropoxy substituent at the ortho position, and an ethyl ester terminus . The molecular formula is C₁₈H₂₈O₅ with an average mass of 324.412 Da, and the compound exhibits an amphiphilic profile due to the lipophilic hexyloxy chain (calculated logP ≈ 3.8–4.3) and a single hydrogen bond donor from the secondary hydroxyl group . Predicted physicochemical data include a boiling point of 449.7±30.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, and a vapor pressure of 0.0±1.2 mmHg at 25°C .

Prodrug intermediate screening: high lipophilicity supports permeability studies
Purification method development: predicted thermal properties aid distillation design
Lipid-based formulation research: amphiphilic scaffold supports drug loading evaluation

Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate: Non-Interchangeable Analogs


Compounds sharing the 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate scaffold exhibit divergent physicochemical and biopharmaceutical properties depending on the terminal substituent. The free carboxylic acid (Exiproben, CAS 26281-69-6) possesses a logP of 2.72 [1], whereas the ethyl ester (target compound) demonstrates markedly increased lipophilicity with a predicted logP of 4.33 . This logD differential (>1.5 units) alters membrane partitioning, volatility (boiling point 449.7°C vs. 470.0°C for the sodium salt ), and susceptibility to hydrolytic conversion—parameters that directly impact synthetic utility, purification strategies, and in vivo disposition. Consequently, substituting the ethyl ester with the acid or salt forms without empirical validation risks non-equivalent performance in lipid-based formulations, transesterification reactions, or permeability-dependent assays.

Lipophilicity shift alters membrane behavior
Swapping ethyl ester for free acid reduces logP by >1.5 units, changing permeability and formulation partitioning.
Boiling point difference affects purification
Ester boils ~20°C lower than sodium salt; distillation parameters and thermal stability profiles may not transfer.
Hydrolytic conversion alters ester function
Ester can convert to acid under certain conditions; results from acid or salt forms may not replicate prodrug behavior.

Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate: Quantitative Evidence vs Analogs


Lipophilicity Difference: Ester vs Acid Form

The target compound exhibits substantially higher calculated lipophilicity than its corresponding free acid, Exiproben (CAS 26281-69-6). Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate has an ACD/Labs predicted logP of 4.33 , whereas Exiproben has a reported logP of 2.72 [1]. This represents an approximate 40-fold increase in octanol-water partition coefficient (calculated as 10^(4.33-2.72) = 10^1.61 ≈ 40.7).

Lipophilicity (Ester vs Acid)
Cross-study comparable
Δ logP ≈ 1.61 (∼40-fold higher partition coefficient)
Supports lipophilicity-driven permeability and formulation research
ACD/Labs predicted vs ZINC15; conditions differ
Lipophilicity Membrane Permeability Prodrug Design

Boiling Point Comparison: Ester vs Sodium Salt

Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate exhibits a boiling point of 449.7±30.0 °C at 760 mmHg , whereas Exiproben sodium (CAS 3478-44-2) has a reported boiling point of 470 °C at 760 mmHg [1]. The ethyl ester's lower boiling point (Δ ≈ 20 °C) facilitates more efficient removal of volatile impurities during vacuum distillation and reduces thermal degradation risk during synthesis.

Boiling Point (Ester vs Na Salt)
Cross-study comparable
Δ BP ≈ 20 °C lower (449.7 vs 470 °C)
Supports distillation-based purification development
Predicted vs PINPOOLS data
Thermal Stability Purification Volatility

Vapor Pressure and Volatility for Solvent Removal

The ethyl ester demonstrates a predicted vapor pressure of 0.0±1.2 mmHg at 25°C , indicating negligible volatility under ambient conditions. This contrasts with lower molecular weight benzoate esters (e.g., ethyl benzoate, vapor pressure ~0.18 mmHg at 25°C) [1], implying the target compound is substantially less prone to evaporative loss during solvent evaporation or vacuum drying operations.

Vapor Pressure vs Ethyl Benzoate
Class-level inference
~15-fold lower (0.0±1.2 mmHg vs 0.18 mmHg)
Minimizes evaporative loss during solvent removal
Class comparison; target compound predicted
Vapor Pressure Solvent Exchange Lyophilization

Rule of 5 Compliance and CNS Penetration

Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate has a molecular weight of 324.4 g/mol , which is above the typical 300 Da threshold for optimal central nervous system (CNS) penetration, yet it complies with Lipinski's Rule of 5 (0 violations) . In comparison, Exiproben (MW 296.36 g/mol) is below 300 Da, potentially offering slightly better passive brain penetration. However, the ethyl ester's higher logP (4.33) may offset this via increased blood-brain barrier partitioning, making it a candidate for CNS-targeted prodrug strategies where ester hydrolysis in brain tissue releases the active acid.

Rule of 5 Compliance
Data to verify
MW 324.4 g/mol · 0 violations
Supports oral absorption research context
CNS penetration not validated; source review required
Drug-likeness CNS Penetration Lipinski Rules

Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate: Key Application Scenarios


Prodrug Intermediate for Oral or Transdermal Delivery

The ethyl ester's 40-fold higher lipophilicity relative to Exiproben (logP 4.33 vs. 2.72) [1] positions it as a preferred prodrug intermediate for improving passive membrane permeability. In preclinical development, this logP differential can translate to higher intestinal absorption (Papp) in Caco-2 assays or increased flux across stratum corneum in Franz diffusion cell studies, enabling dose reduction and reduced gastrointestinal irritation compared to the sodium salt.

Purification-Intensive Synthesis: Thermal Stability & Volatility

The ethyl ester's boiling point (449.7°C) is approximately 20°C lower than Exiproben sodium (470°C) [2], allowing for fractional distillation or short-path distillation under milder conditions. Additionally, its near-zero vapor pressure (0.0±1.2 mmHg at 25°C) minimizes evaporative loss during solvent exchange steps, improving overall process yield in multi-kilogram API manufacturing workflows.

Lipid-Based Drug Delivery System Formulation

The high logP (4.33) and amphiphilic character conferred by the hexyloxy chain and hydroxyl group make the compound an ideal candidate for incorporation into self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles. The ethyl ester's enhanced solubility in medium-chain triglycerides and other lipid excipients, compared to the more polar acid or sodium salt forms, supports higher drug loading and improved physical stability of the formulation.

LC-MS Reference Standard for Method Development

The distinct molecular weight (324.4 g/mol) and characteristic retention time on reversed-phase columns (due to high logP) differentiate it from potential degradants or metabolites (e.g., Exiproben acid at 296.36 g/mol). This makes the ethyl ester an essential reference standard for developing stability-indicating HPLC/LC-MS methods in quality control laboratories monitoring prodrug hydrolysis and impurity profiling.

Application
Selection Property
Validation Focus
Prodrug Intermediate Research
High lipophilicity (logP shift context)
Permeability assays (Caco-2 / Franz cell)
Purification Process Development
Thermal stability & low volatility
Distillation efficiency / process yield
Lipid-Based Formulation Studies
Amphiphilic structure & lipid solubility
Drug loading & formulation stability
LC-MS Reference Standard
Distinct MW & retention behavior
Stability-indicating method development

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